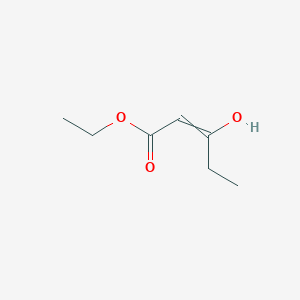![molecular formula C11H12Cl4O3 B14612865 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone CAS No. 59473-95-9](/img/structure/B14612865.png)
1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its multiple chlorine atoms and methoxy groups, which contribute to its distinct chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone typically involves the reaction of tetrachlorodimethoxycyclopentadiene with allyl haloacetates . The reaction conditions are optimized to achieve high yields, with factors such as temperature, solvent, and reaction time being carefully controlled .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods, scaled up to accommodate larger quantities. Industrial processes would focus on optimizing yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and methoxy groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
5,6-Dibromo-1,2,3,4-tetrachloro-7,7-dimethoxy-bicyclo[2.2.1]hept-2-ene: Similar structure but with bromine atoms instead of chlorine.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Shares the tetrachlorocyclopentadiene core but lacks the ethanone group.
Uniqueness: 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone is unique due to its specific combination of chlorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
59473-95-9 |
|---|---|
Molekularformel |
C11H12Cl4O3 |
Molekulargewicht |
334.0 g/mol |
IUPAC-Name |
1-(1,4,5,6-tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone |
InChI |
InChI=1S/C11H12Cl4O3/c1-5(16)6-4-9(14)7(12)8(13)10(6,15)11(9,17-2)18-3/h6H,4H2,1-3H3 |
InChI-Schlüssel |
AIGYZGZAFVGECS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC2(C(=C(C1(C2(OC)OC)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


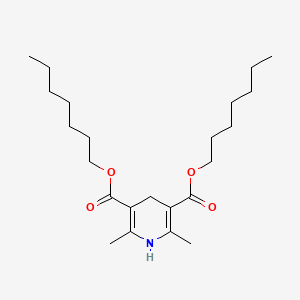
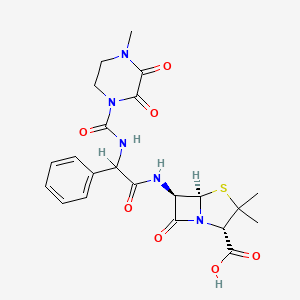
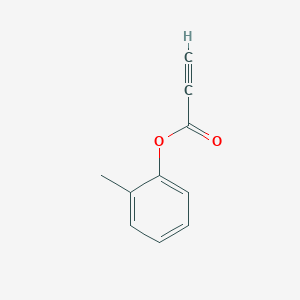

![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)


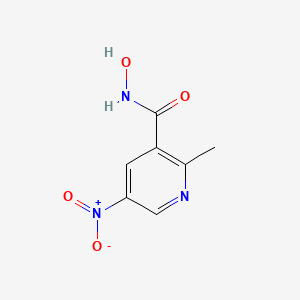
![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)
